[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate
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Overview
Description
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a furan ring, an oxazole ring, and a chromene moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Cu(I)-catalyzed reaction of in situ generated nitrile oxides with prop-2-yn-1-yl 6-fluoro-4-oxo-4H-chromene-2-carboxylate . This method yields the desired compound in good quantities and involves the following steps:
- Generation of nitrile oxides from appropriate precursors.
- Reaction of nitrile oxides with prop-2-yn-1-yl 6-fluoro-4-oxo-4H-chromene-2-carboxylate in the presence of a copper(I) catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and oxazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the chromene carbonyl group can yield hydroxychromenes.
Scientific Research Applications
Chemistry
In chemistry, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
It may be investigated for its potential as an antimicrobial, antioxidant, or anticancer agent .
Industry
In the industrial sector, derivatives of this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes or receptors. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, while the chromene moiety can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-aryl-1,2-oxazol-5-yl) methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate
- Polysubstituted 2-amino-4H-chromene derivatives
Uniqueness
Compared to similar compounds, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate stands out due to its unique combination of furan, oxazole, and chromene rings. This structural diversity provides a wide range of chemical reactivity and potential biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6/c20-13-9-17(24-14-5-2-1-4-12(13)14)18(21)23-10-11-8-16(25-19-11)15-6-3-7-22-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMELSSXSDCAHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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